molecular formula C6H11BrO2 B1584213 Ethyl 3-bromobutyrate CAS No. 7425-49-2

Ethyl 3-bromobutyrate

Cat. No.: B1584213
CAS No.: 7425-49-2
M. Wt: 195.05 g/mol
InChI Key: OPXQLUFLTHEZST-UHFFFAOYSA-N
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Description

Ethyl 3-bromobutyrate is an organic compound with the molecular formula C6H11BrO2. It is a colorless to yellow liquid that is used in various chemical syntheses. This compound is an ester derived from 3-bromobutyric acid and ethanol. It is known for its reactivity, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

Ethyl 3-bromobutyrate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromobutyrate can be synthesized through the esterification of 3-bromobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. Another method involves the bromination of ethyl butyrate using bromine in the presence of a radical initiator like azobisisobutyronitrile.

Industrial Production Methods: In an industrial setting, this compound is typically produced by the bromination of ethyl butyrate. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: It can be reduced to ethyl butyrate using reducing agents like lithium aluminum hydride.

    Elimination Reactions: Under basic conditions, it can undergo elimination to form ethyl crotonate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Substitution: Ethyl 3-hydroxybutyrate, ethyl 3-cyanobutyrate, or ethyl 3-aminobutyrate.

    Reduction: Ethyl butyrate.

    Elimination: Ethyl crotonate.

Mechanism of Action

Ethyl 3-bromobutyrate can be compared with other bromoesters such as ethyl 2-bromobutyrate and ethyl 4-bromobutyrate:

    Ethyl 2-bromobutyrate: Similar in structure but with the bromine atom on the second carbon. It has different reactivity and applications.

    Ethyl 4-bromobutyrate: The bromine atom is on the fourth carbon, leading to different chemical behavior and uses.

Uniqueness: this compound is unique due to its specific placement of the bromine atom, which influences its reactivity and the types of reactions it undergoes. This makes it particularly useful in certain synthetic pathways where other bromoesters may not be as effective.

Comparison with Similar Compounds

  • Ethyl 2-bromobutyrate
  • Ethyl 4-bromobutyrate
  • Methyl 3-bromobutyrate
  • Propyl 3-bromobutyrate

Properties

IUPAC Name

ethyl 3-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11BrO2/c1-3-9-6(8)4-5(2)7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXQLUFLTHEZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883499
Record name Butanoic acid, 3-bromo-, ethyl ester
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Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7425-49-2
Record name Butanoic acid, 3-bromo-, ethyl ester
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Record name Butanoic acid, 3-bromo-, ethyl ester
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Record name Ethyl 3-bromobutyrate
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Record name Butanoic acid, 3-bromo-, ethyl ester
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Record name Butanoic acid, 3-bromo-, ethyl ester
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Record name Ethyl 3-bromobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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